molecular formula C16H16O6 B191844 Hesperetin dihydrochalcone CAS No. 35400-60-3

Hesperetin dihydrochalcone

Cat. No. B191844
CAS RN: 35400-60-3
M. Wt: 304.29 g/mol
InChI Key: RWKSTZADJBEXSQ-UHFFFAOYSA-N
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Description

Hesperetin dihydrochalcone is an antioxidant flavonoid. It induces G1-phase cell cycle arrest and is also anti-inflammatory. Hesperetin suppresses NF-κB activation and reduces cholesterol biosynthesis. Hesperetin is also neuroprotective against neuronal oxidative damage .


Synthesis Analysis

Hesperetin dihydrochalcone can be synthesized from hesperetin and absolute ethyl alcohol in a reactor with a catalytic amount of platinum-iron-nickel hydroxide composite nano particles . Another method involves adding sodium hydroxide solution into raw material hesperidin, adding a Raney nickel catalyst, uniformly stirring, heating to 45 ℃, and carrying out hydrogenation reaction for 3h .


Molecular Structure Analysis

The chemical formula of Hesperetin dihydrochalcone is C16H16O6. Its exact mass is 304.09 and its molecular weight is 304.300 .


Chemical Reactions Analysis

Hesperetin dihydrochalcone is derived from flavonones by a ring opening reaction which occurs in the presence of alkali . The first step of transformation of neohesperidin dihydrochalcone by the human intestinal microbiota is its deglucosylation to hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently to the aglycon hesperetin dihydrochalcone .


Physical And Chemical Properties Analysis

Hesperetin dihydrochalcone is a chalcone derivative of NHP used as an artificial sweetener which also showed to have various pharmacological properties especially antioxidant activity .

Scientific Research Applications

Food Additive

Hesperetin dihydrochalcone (NHDC) is widely used as a food additive . An integrated strategy by combining metabolite profiling and network pharmacology was applied to characterize the metabolic features and reveal pharmacological changes of NHDC in vivo .

Pharmacological Changes

The results analyzed by network pharmacology revealed that, in addition to common pathways (steroid hormone biosynthesis) of NHDC, metabolites’ targets were involved in pathways in cancer, ovarian steroidogenesis, proteoglycans in cancer, PI3K-Akt signaling pathway and progesterone-mediated oocyte maturation .

Antioxidant Activity

Hesperetin dihydrochalcone has been shown to have antioxidant activity . This property makes it a potential candidate for use in the treatment of diseases where oxidative stress plays a significant role.

Anti-inflammatory, Hepatoprotective, and Neuroprotective Activities

Extensive works have been done in assessing the anti-inflammatory, hepatoprotective, and neuroprotective activities of neohesperidin and neohesperidin dihydrochalcone in various in vitro models of diseases .

Cardioprotective, Gastroprotective, and Hepatoprotective Activities

Certain activities such as cardioprotective, gastroprotective, and hepatoprotective have been extensively researched .

Modulation of Signaling Pathways

From a mechanistic point of view, Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB are the predominant signaling pathways modulated by NHP and NHD for ameliorating various diseases both in in vitro and in vivo studies .

Potential Therapeutic Efficacy

Among the citrus flavonoids, NHP could be a potential lead for treating diseases in the coming years, but more in vitro, in vivo, and clinical research is needed to assess its therapeutic efficacy .

properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKSTZADJBEXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188886
Record name Hesperetin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly grey solid; Bland aroma
Record name 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hesperetin dihydrochalcone

CAS RN

35400-60-3
Record name Hesperetin dihydrochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hesperetin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERETIN DIHYDROCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can hesperetin dihydrochalcone be produced through biotransformation?

A2: Yes, a novel method utilizing yeast-mediated hydrogenation has been developed for synthesizing hesperetin dihydrochalcone with high yields (over 83%) []. This approach offers a potentially safer and more cost-effective alternative to traditional chemical hydrogenation methods.

Q2: How is hesperetin dihydrochalcone metabolized by the human body?

A3: Studies show that human intestinal bacteria play a crucial role in the degradation of neohesperidin dihydrochalcone, a compound structurally related to hesperetin dihydrochalcone []. The metabolic pathway involves a series of deglycosylation and hydrolysis steps, ultimately leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. While the specific metabolic fate of hesperetin dihydrochalcone was not detailed in this research, it's plausible that similar pathways involving intestinal microbiota could be involved.

Q3: Can hesperetin dihydrochalcone be detected in natural sources?

A4: Research has confirmed the presence of hesperetin dihydrochalcone-4′-O-β-d-glucoside (HDCG) in the plant Balanophora harlandii []. This finding, along with the identification of three new HDCG analogs in the same plant, opens up possibilities for exploring natural sources of dihydrochalcone sweeteners.

Q4: Are there any enzymes known to modify the structure of hesperetin dihydrochalcone?

A5: Yes, novel catechol O-methyltransferases found in the mycelium of Lentinula edodes have demonstrated the ability to catalyze the O-methylation of hesperetin dihydrochalcone, leading to the formation of its corresponding (iso-)vanilloid derivative [].

Q5: Can hesperetin dihydrochalcone be used to modify bitterness perception?

A6: Research indicates that hesperetin dihydrochalcone glucoside (HDG) effectively suppresses the bitterness of limonin and naringin, even at subthreshold concentrations []. Compared to other sweeteners like sucrose, neohesperidin dihydrochalcone (NHD), and naringin dihydrochalcone (ND), HDG exhibited superior bitterness-suppressing effects.

Q6: What are the potential applications of O-methyltransferases in the context of hesperetin dihydrochalcone?

A7: O-methyltransferases from sources like Lentinula edodes could be valuable tools for generating taste-active flavonoids, including hesperetin dihydrochalcone and its derivatives []. This enzymatic approach aligns with green chemistry principles and could lead to more sustainable production methods for natural flavoring agents.

Q7: How effective are chemical modifications in altering the taste profile of hesperetin dihydrochalcone?

A8: While introducing electron-donating or -withdrawing substituents to the aromatic rings of hesperetin dihydrochalcone can alter its taste potency, the characteristic lingering aftertaste associated with dihydrochalcones remains largely unaffected by these modifications [].

Q8: Can hesperetin dihydrochalcone glucoside be used to develop analytical tools?

A9: Yes, research has demonstrated the development of a competitive, indirect homologous ELISA (enzyme-linked immunosorbent assay) for detecting hesperetin dihydrochalcone 4'-glucoside and phloretin 4'-glucoside in fermentation media []. This assay, based on a specific antibody with minimal cross-reactivity to related compounds, highlights the potential of dihydrochalcone glycosides in analytical applications.

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